
2-Bromo-4-fluorobenzylphthalimide
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Overview
Description
2-Bromo-4-fluorobenzylphthalimide is a chemical compound characterized by the presence of bromine and fluorine atoms on a benzylphthalimide structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluorobenzylphthalimide typically involves the bromination and fluorination of benzylphthalimide. The reaction conditions include the use of brominating agents such as bromine (Br2) and fluorinating agents like Selectfluor. The process requires careful control of temperature and reaction time to ensure the selective introduction of bromine and fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and safety considerations.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluorobenzylphthalimide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzylphthalimides.
Scientific Research Applications
2-Bromo-4-fluorobenzylphthalimide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
2-Bromo-4-fluorobenzylphthalimide is compared with other similar compounds such as 2-Chloro-4-fluorobenzylphthalimide and 2-Bromo-4-methylbenzylphthalimide. The presence of different substituents on the benzylphthalimide structure results in variations in reactivity and biological activity, highlighting the uniqueness of this compound.
Comparison with Similar Compounds
2-Chloro-4-fluorobenzylphthalimide
2-Bromo-4-methylbenzylphthalimide
2-Iodo-4-fluorobenzylphthalimide
This comprehensive overview provides a detailed understanding of 2-Bromo-4-fluorobenzylphthalimide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-Bromo-4-fluorobenzylphthalimide (CAS No. 530141-41-4) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and fluorine substituents on the benzyl ring, which may influence its reactivity and biological interactions. The structure can be represented as follows:
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of phthalimide derivatives, including this compound. A study conducted by Alshammari et al. (2016) synthesized various phthalimide derivatives and evaluated their antibacterial properties against a range of pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications in the phthalimide structure could enhance antimicrobial efficacy .
Table 1: Antibacterial Activity of Phthalimide Derivatives
Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | 15 | 32 µg/mL |
N-(4-chlorobenzyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | 18 | 16 µg/mL |
N-(phenyl)-phthalimide | 12 | 64 µg/mL |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes. A study published in Nature highlighted that modifications on phthalimide derivatives could significantly alter their inhibitory activity against α-glucosidase, an enzyme relevant in diabetes management . The introduction of bromine and fluorine groups was shown to enhance enzyme inhibition compared to unsubstituted compounds.
Table 2: IC50 Values for Enzyme Inhibition
Compound Name | IC50 (µM) |
---|---|
This compound | 37.1 |
Unsubstituted Phthalimide | 80.5 |
N-(4-chlorobenzyl)-phthalimide | 25.0 |
The biological activity of this compound is hypothesized to involve interaction with specific biological targets, including enzymes and bacterial cell walls. The presence of halogen substituents may enhance lipophilicity, facilitating membrane penetration and interaction with target sites.
Case Studies
- Antibacterial Efficacy : A case study involving a series of synthesized phthalimides demonstrated that compounds with halogen substitutions exhibited improved antibacterial properties against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing biological activity .
- Diabetes Management : Another investigation focused on the efficacy of phthalimide derivatives as α-glucosidase inhibitors. The study found that the introduction of bromine at specific positions on the phenyl ring significantly increased inhibitory potency, suggesting potential therapeutic applications in managing diabetes .
Properties
CAS No. |
530141-41-4 |
---|---|
Molecular Formula |
C15H9BrFNO2 |
Molecular Weight |
334.14 g/mol |
IUPAC Name |
2-[(2-bromo-4-fluorophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9BrFNO2/c16-13-7-10(17)6-5-9(13)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |
InChI Key |
ROFPXFUAWBMCST-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)C(=O)NC2=O)CC3=C(C=C(C=C3)F)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)F)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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